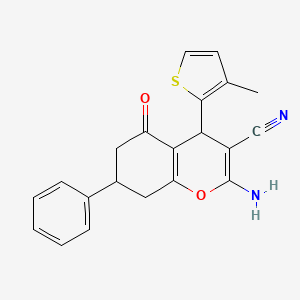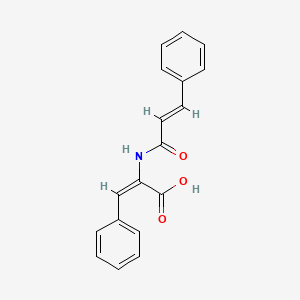![molecular formula C17H24N4O2 B4935024 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide (abbreviated as PBIT) is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. PBIT is a nicotinamide derivative that has been synthesized by several methods and has shown promising results in scientific research.
Mécanisme D'action
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide exerts its effects by binding to the catalytic domain of PARP-1, inhibiting its enzymatic activity. This leads to the accumulation of DNA damage, which triggers cell death pathways, particularly in cancer cells. 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also been shown to modulate the activity of other enzymes, including glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in breast cancer and leukemia cells. It has also been shown to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that support tumor growth. 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its high specificity and potency as a PARP-1 inhibitor, which makes it a valuable tool for studying the role of PARP-1 in cellular processes. 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also shown good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. One area of interest is the development of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide's effects on other enzymes and cellular processes, which may have implications for the treatment of various diseases. Additionally, the development of new synthesis methods for 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide may improve its availability and facilitate its use in scientific research.
Méthodes De Synthèse
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide can be synthesized by several methods, including the reaction of 6-bromo-nicotinamide with tert-butylamine and 3-propyl-5-isoxazolecarboxylic acid, followed by purification through column chromatography. Another method involves the reaction of 6-chloronicotinamide with tert-butylamine and 3-propyl-5-isoxazolecarboxylic acid, followed by purification through recrystallization.
Applications De Recherche Scientifique
6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has shown promising results as an inhibitor of the enzyme poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death pathways. In pharmacology, 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been investigated as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and inflammation. In biotechnology, 6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been used as a tool to study the role of PARP-1 in cellular processes.
Propriétés
IUPAC Name |
6-(tert-butylamino)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-5-6-13-9-14(23-21-13)11-19-16(22)12-7-8-15(18-10-12)20-17(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICYBDIXFPXZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)



![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)
![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![S-{2-[(4-acetylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B4935021.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4935042.png)